![molecular formula C12H23BO3 B1365261 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 96649-78-4](/img/structure/B1365261.png)
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CMTD) is an organoboron compound that has been used in a variety of scientific research applications. It is a colorless to yellowish liquid with a low odor, and is soluble in most organic solvents. CMTD has many unique properties, such as a high boiling point and low vapor pressure, which make it an attractive compound for research purposes.
Scientific Research Applications
Synthesis Applications
- Ortho-Modified Derivatives Synthesis : Compounds structurally similar to 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for inhibitory activity against serine proteases like thrombin. These compounds displayed weak N–B coordination in solution, showcasing their potential in targeted biochemical applications (Spencer et al., 2002).
Polymerization and Material Synthesis
- Polymerization for Electronic Materials : The molecule has been used in Suzuki-Miyaura coupling polymerization, resulting in polymers like P3HT with narrow molecular weight distribution and high regioregularity. This process is significant for creating materials for electronic applications (Yokozawa et al., 2011).
- Synthesis of Boronic Esters : It is also employed in the synthesis of various boronic esters, which have wide-ranging applications in organic synthesis and material science (El Bialy et al., 2011).
Catalysis and Chemical Reactions
- Catalysis in Organic Synthesis : Its derivatives are used in catalysis, particularly in reactions like silaboration of allenes, indicating its versatility in organic synthesis (Chang et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes
Mode of Action
This could involve binding to the active site of an enzyme or protein, thereby modulating its function .
Pharmacokinetics
Similar compounds often exhibit variable absorption and distribution profiles, are metabolized by the liver, and are excreted in the urine .
Result of Action
Similar compounds have been shown to exert various biological effects, such as modulation of enzyme activity and alteration of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
properties
IUPAC Name |
2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQAHOGVBNWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475179 | |
Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96649-78-4 | |
Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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